molecular formula C23H16F2N2O3S B2876970 2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide CAS No. 922558-05-2

2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2876970
CAS RN: 922558-05-2
M. Wt: 438.45
InChI Key: MHEVJEJJJBCKEP-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process was commenced by dissolving 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acids in dichloromethane (DCM). Subsequently, a mixture of DMAP and EDCI was introduced and thoroughly combined under an argon gas environment .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as HRMS, 1H-, 13CAPT-NMR, and MicroED . The crystal structure of similar compounds has been reported, providing valuable insights into the structure of the compound .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, diselenide synthesized was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the orthorhombic crystal structure of a similar compound has been reported .

Scientific Research Applications

Synthesis and Antitumor Activity

Researchers have synthesized a variety of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic ring systems, to evaluate their antitumor activity. This includes compounds designed around the 2-(4-aminophenyl)benzothiazole structure, demonstrating considerable anticancer activity against several cancer cell lines. These findings suggest the potential of such compounds in the development of new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Urease Inhibition

A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides synthesized through C-C coupling methodology exhibited significant biological activities, including antioxidant, haemolytic, antibacterial, and notably, urease inhibition. These compounds showed higher activity than the standard used in urease inhibition, highlighting their potential in developing new antibacterial agents (Gull et al., 2016).

Antimicrobial Agents

Another study focused on the microwave-assisted synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, which showed a broad spectrum of in-vitro antibacterial activity against tested microorganisms. This suggests the utility of these compounds as potent antibacterial agents (Borad et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Further research into benzothiazolinone acetamide analogs explored their vibrational spectra, electronic properties, photochemical and thermochemical modeling for use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light harvesting efficiency and potential for use in photovoltaic cells, as well as insights into their natural bond orbital analysis and molecular docking with Cyclooxygenase 1 (COX1), indicating their versatile applications beyond antimicrobial activities (Mary et al., 2020).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar benzodioxol derivatives have shown potent α-amylase inhibition . This suggests that they could have potential applications in the treatment of diabetes .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N2O3S/c24-16-10-17(25)22-20(11-16)31-23(26-22)27(12-14-4-2-1-3-5-14)21(28)9-15-6-7-18-19(8-15)30-13-29-18/h1-8,10-11H,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEVJEJJJBCKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide

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